molecular formula C25H21FN4O2 B2630336 1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251698-90-4

1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2630336
CAS RN: 1251698-90-4
M. Wt: 428.467
InChI Key: WTLJTFJVCGUSRD-UHFFFAOYSA-N
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Description

1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide, also known as ABT-888, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). It has been shown to have potential therapeutic uses in the treatment of cancer and other diseases.

Scientific Research Applications

Structural and Molecular Studies

1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide and its derivatives have been a subject of structural and molecular studies. For instance, studies have focused on the synthesis of similar structures, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, and their structural confirmation through spectral methods like 1H NMR (Huang, 2009). Additionally, the structural elucidation of similar compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has been reported using techniques like X-ray crystallography and comparing molecular structures obtained from crystal and optimized geometries through computational methods (Özbey et al., 2004).

Pharmacological and Biological Activities

Various benzimidazole derivatives, including those structurally similar to this compound, have been synthesized and tested for different pharmacological activities. For instance, some derivatives have demonstrated inhibitory activities against α-glucosidase, alongside antimicrobial and antioxidant properties, indicating potential therapeutic applications (Menteşe et al., 2015). Furthermore, the crystal structure and in vitro antimycobacterial properties of benzimidazole analogues have been explored, providing insights into their potential use in treating tuberculosis (Richter et al., 2022).

Material and Chemical Synthesis

The synthesis of complex chemical structures involving imidazole rings is a significant area of research. For example, the unusual synthesis of compounds structurally related to this compound involves intricate mechanisms, such as N-demethylation followed by self-catalyzed N-diarylation, indicating the complexity and potential applications in material synthesis (Jha).

properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2/c26-21-10-6-18(7-11-21)14-27-25(32)23-16-30(17-28-23)15-19-8-12-22(13-9-19)29-24(31)20-4-2-1-3-5-20/h1-13,16-17H,14-15H2,(H,27,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLJTFJVCGUSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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